N-(4-氨基-2-甲氧基苯基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

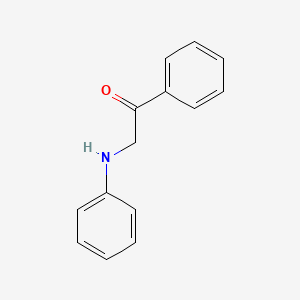

Anticonvulsant Activity Analysis

The compound N-(4-amino-2-methoxyphenyl)-2-methylbenzamide, while not directly studied, is structurally related to a series of 4-aminobenzamides that have been evaluated for anticonvulsant effects. These compounds were tested in mice against seizures induced by electroshock and pentylenetetrazole, and for neurologic deficit in the rotorod assay. The study found that the introduction of a second aromatic ring in the structure increased potency, with one compound demonstrating significant protective index and activity levels comparable to phenobarbital and phenytoin .

Synthesis Analysis

Although the specific synthesis of N-(4-amino-2-methoxyphenyl)-2-methylbenzamide is not detailed, related compounds have been synthesized through various methods. For instance, a compound with a chlorothieno[3,2-d]pyrimidinyl moiety was synthesized by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, indicating a multi-step synthetic route involving condensation reactions . Another related compound, N-tert-butyl-N-methyl-2-methoxybenzamide, was synthesized using directed metalation, showcasing the versatility of metalation reactions in the synthesis of substituted benzamides .

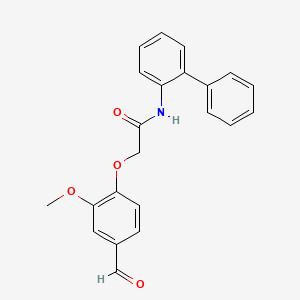

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of a chlorothieno[3,2-d]pyrimidinyl benzamide was determined, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values using density functional theory (DFT). The study also investigated the molecular electrostatic potential (MEP) surface map, providing insights into the electronic characteristics of the molecule .

Chemical Reactions Analysis

The chemical reactivity of substituted benzamides can be inferred from studies on similar compounds. For instance, the radioiodination of N-(alkylaminoalkyl)-substituted benzamides, including 4-methoxybenzamides, was performed to develop melanoma-imaging agents, indicating that these compounds can undergo halogenation reactions . Additionally, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide to introduce a methyl group at the ortho position of the benzamide ring demonstrates the potential for site-selective functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related benzamides have been studied. For instance, the molar refraction and polarizability of a 4-amino-5-chloro-2-methoxybenzamide derivative were calculated from density and refractive index data, indicating the influence of drug concentration on polarizability effects . The reversed-phase liquid chromatographic retention characteristics of substituted N-ethylbenzamides were also investigated, suggesting that the size and position of substituents affect the retention behavior and that quantitative structure-retention relationships can be established .

科学研究应用

化学合成和药物开发

对类似化合物(如各种苯甲酰胺衍生物)的研究对于新药和材料的开发至关重要。例如,对甲氧氯(一种具有促雌激素活性的氯代烃)的研究深入探讨了其代谢及其对环境雌激素的潜在影响。这反映了人们对了解化学相关化合物的药代动力学、代谢和环境影响的更广泛兴趣 (Cummings, 1997)。

神经化学研究

对具有相似结构特征的化合物(如 α-甲基-对酪氨酸)的研究探索了它们的药理学和临床用途,特别是与抑制儿茶酚胺合成有关的用途。这项研究提供了对这些化合物的作用机制及其潜在治疗应用的见解 (Brogden 等人,1981)。

环境研究

对化学化合物环境影响的担忧导致了对二苯甲酮和其他防晒成分的降解、生物积累和毒性的研究。此类研究旨在评估与化学污染物相关的生态风险,并为监管和安全准则提供信息 (Schneider & Lim, 2019)。

属性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-5-3-4-6-12(10)15(18)17-13-8-7-11(16)9-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVHUIPCUFRJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360656 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

CAS RN |

436089-19-9 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)